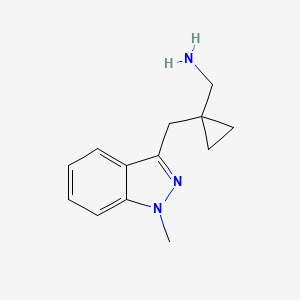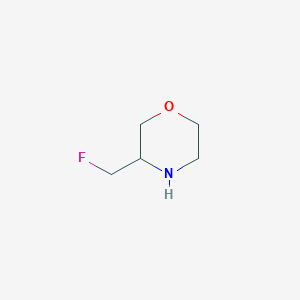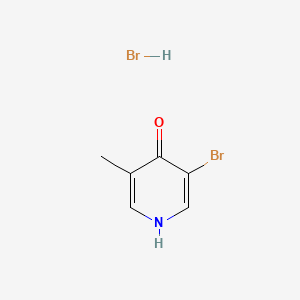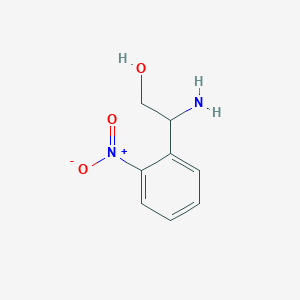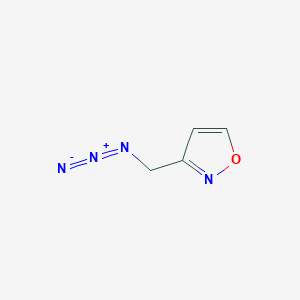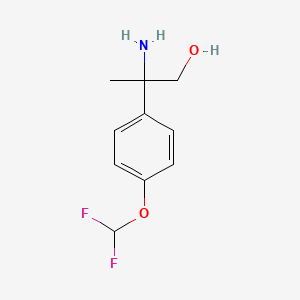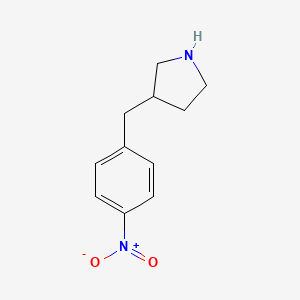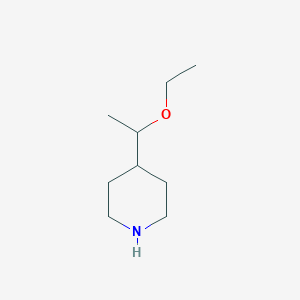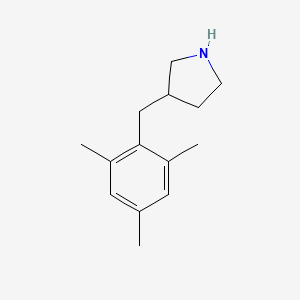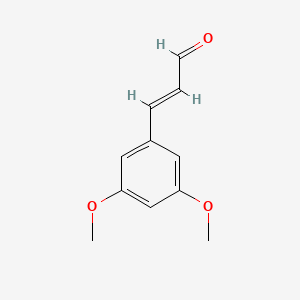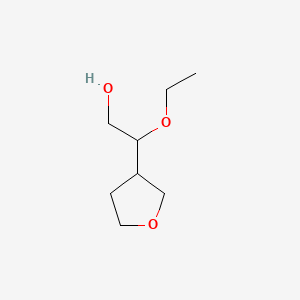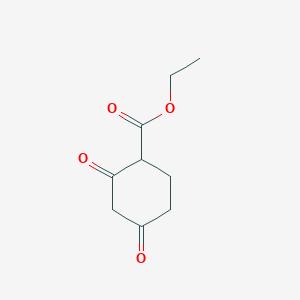
Ethyl 2,4-dioxocyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-dioxocyclohexanecarboxylate is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . It is a derivative of cyclohexane, featuring two keto groups at positions 2 and 4, and an ester group at position 1. This compound is often used as a building block in organic synthesis due to its versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dioxocyclohexanecarboxylate can be synthesized through various methods. One common approach involves the reaction of cyclohexane-1,3-dione with ethyl chloroformate in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product in good yield.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,4-dioxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Diols.
Substitution: Various esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dioxocyclohexanecarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2,4-dioxocyclohexanecarboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms . In organic synthesis, its reactivity is governed by the presence of the keto and ester groups, which can participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,4-dioxocyclohexanecarboxylate can be compared with other similar compounds such as:
Ethyl 2,4-dioxocyclohexane-1-carboxylate: Similar structure but different reactivity due to the position of the ester group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclohexane-1,3-dione: Lacks the ester group, leading to different chemical properties and reactivity.
This compound is unique due to its combination of keto and ester functionalities, which provide a versatile platform for various chemical transformations .
Eigenschaften
Molekularformel |
C9H12O4 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
ethyl 2,4-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h7H,2-5H2,1H3 |
InChI-Schlüssel |
WBQFRYDJJOVKLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(=O)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


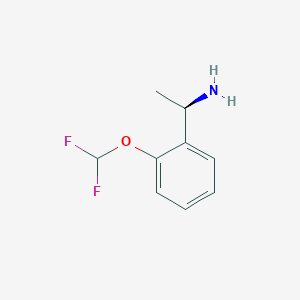
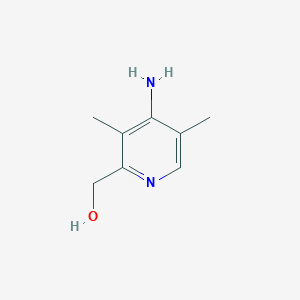
![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
